4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-diethylphenyl)carbamate
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Overview
Description
4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-diethylphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorobutynyl group and an ethoxy-diethylphenyl carbamate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-diethylphenyl)carbamate typically involves the reaction of 4-chlorobut-2-yn-1-ol with 4-ethoxy-3,5-diethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-diethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobutynyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-diethylphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-diethylphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate
- 4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate
Uniqueness
4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-diethylphenyl)carbamate is unique due to its specific structural features, such as the ethoxy-diethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
84971-55-1 |
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Molecular Formula |
C17H22ClNO3 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
4-chlorobut-2-ynyl N-(4-ethoxy-3,5-diethylphenyl)carbamate |
InChI |
InChI=1S/C17H22ClNO3/c1-4-13-11-15(12-14(5-2)16(13)21-6-3)19-17(20)22-10-8-7-9-18/h11-12H,4-6,9-10H2,1-3H3,(H,19,20) |
InChI Key |
TVOJOKDKGUTBEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1OCC)CC)NC(=O)OCC#CCCl |
Origin of Product |
United States |
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